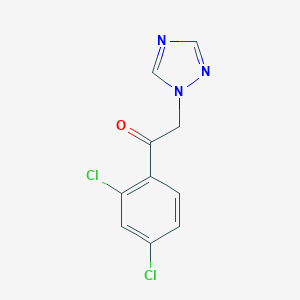
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
概述
描述
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, which are connected by an ethanone linker
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The dichlorophenyl group may also contribute to its binding affinity and specificity.
相似化合物的比较
- 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)propanone
- 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)butanone
Comparison: Compared to similar compounds, 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone is unique due to its specific molecular structure, which influences its chemical reactivity and biological activity. The presence of the ethanone linker differentiates it from propanone and butanone derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMICFWUQPTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353396 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-16-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone interact with CYP3A4 and what are the downstream effects?
A1: this compound, a metabolite of the antifungal drug Itraconazole (ITZ), inhibits CYP3A4, a crucial enzyme in drug metabolism. [] Although a less potent inhibitor than ITZ, it exhibits type II binding with CYP3A4, suggesting interaction with the heme iron. [] This interaction could potentially affect the metabolism of other drugs metabolized by CYP3A4, leading to altered drug levels in the body.
Q2: Can you explain the formation of this compound from Itraconazole?
A2: this compound is generated through a unique metabolic pathway of ITZ involving dioxolane ring scission. [] This reaction occurs when ITZ, bound to the active site of CYP3A4, undergoes oxidation at its dioxolane ring, leading to ring cleavage and formation of the metabolite. This process is stereoselective, with trans-ITZ stereoisomers showing higher susceptibility to this metabolic pathway compared to cis-ITZ isomers. [] This metabolite has been detected in the urine of individuals treated with ITZ, confirming its clinical relevance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

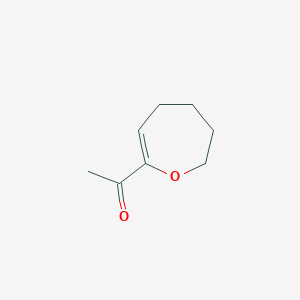
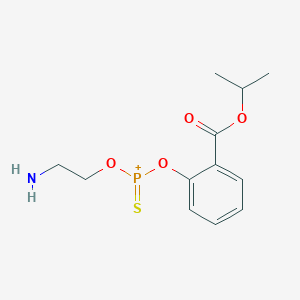
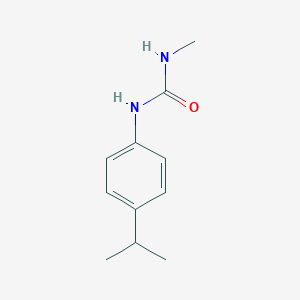

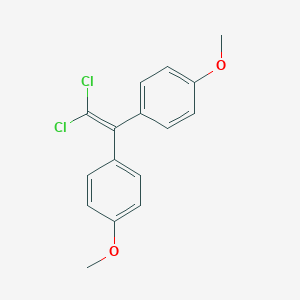
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
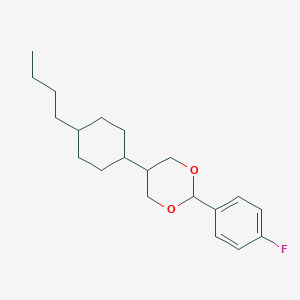
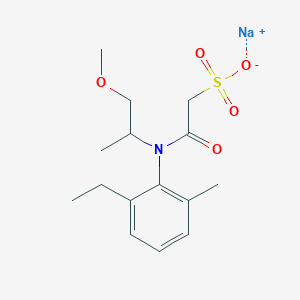

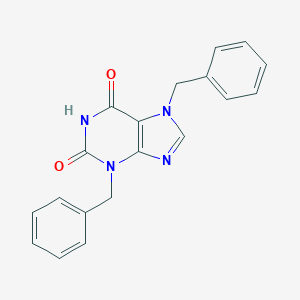
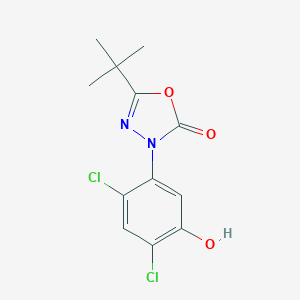

![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
